Ammonium paramolybdate
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Overview
Description
Ammonium paramolybdate, also known as ammonium heptamolybdate or simply ammonium molybdate, is an inorganic compound with the chemical formula (NH4)6Mo7O24. It is a colorless solid and is one of the more common molybdenum compounds .
Synthesis Analysis
Ammonium heptamolybdate is easily prepared by dissolving molybdenum trioxide in an excess of aqueous ammonia and evaporating the solution at room temperature. While the solution evaporates, the excess of ammonia escapes .Molecular Structure Analysis
The compound was first analyzed crystallographically by Lindqvist, but has been reanalyzed. All Mo centers are octahedral .Chemical Reactions Analysis
This compound decomposes in four or five stages, including a dehydration procedure, depending on the ambient pressures . It is used as a catalyst to desulfurize thiophene and its derivatives .Physical and Chemical Properties Analysis
Ammonium molybdate is a crystalline solid, which is generally available in the form of large, colorless or slightly yellowish crystals. It is soluble in water, and the solutions are slightly acidic .Scientific Research Applications
Thermal Decomposition and Material Synthesis : APM undergoes a complex decomposition process, providing valuable insights for material science and catalysis. Park (1972) studied its decomposition under various pressures, revealing stages including dehydration and final decomposition not previously reported, with significant activation energies for each stage (Park, 1972). Similarly, Yong (1990) examined the thermal decomposition of APM tetrahydrate in a hydrogen atmosphere, finding it decomposes in four steps leading to MoO2 formation (Yong, 1990).
Catalysis : In catalysis, the nature of molybdenum compounds like APM influences the activity of hydrotreating catalysts. Tomina et al. (2008) found that catalysts based on APM showed varying activities in the hydrogenolysis of thiophene and hydrotreating of diesel fractions, impacting sulfur removal and aromatic hydrocarbon hydrogenation (Tomina et al., 2008).
Molybdenum Trioxide Production : APM is used in the production of molybdenum trioxide (MoO3), a material relevant for various applications including catalysis and electronics. Spurny and Prodi (1976) used APM in producing radioactive molybdenum trioxide ultrafine aerosols, demonstrating its role in generating high purity materials (Spurny & Prodi, 1976).
Impurity Detection : APM's purity is crucial for its applications, and techniques such as laser Raman spectroscopy are used for detecting impurities like molybdate in chemical reagents of APM. Murata and Ikeda (1980) proposed a simple detection method by utilizing the Raman spectra characteristic of impurities (Murata & Ikeda, 1980).
Reduction Mechanism : Investigating the reduction of APM in various media is crucial for understanding its behavior in different chemical processes. Edrennikova et al. (2012) studied the kinetics and features of APM reduction in hydrogen-nitrogen media, optimizing conditions for recovery of the target phase and formation of nano- and microcrystalline molybdenum powders (Edrennikova et al., 2012).
Hydrometallurgical Production : APM is involved in the production and recovery of high-purity compounds via solvent extraction and other techniques. Macinnis et al. (1974) explored producing pure APM free of cationic and anionic impurities through extraction processes (Macinnis et al., 1974).
Mechanism of Action
Ammonium molybdate is a source of molybdenum that exists in several hydrate forms. It is intravenously administered as an additive to solutions for Total Parenteral Nutrition (TPN). Molybdenum is an essential element that is present in enzymes including xanthine oxidase, sulfite oxidase, and aldehyde oxidase .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Mo.6H3N.6H2O.18O/h;;;;;;;6*1H3;6*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRBYUXSYJORU-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H24Mo7N6O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1163.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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